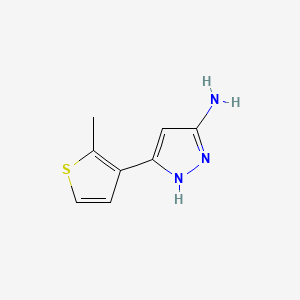

3-Amino-5-(2-methyl-3-thienyl)pyrazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9N3S |

|---|---|

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

5-(2-methylthiophen-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H9N3S/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) |

Clave InChI |

JWSXUEMNLFBIAU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CS1)C2=CC(=NN2)N |

Origen del producto |

United States |

Structural Classification Within Pyrazole and Thiophene Derivatives

3-Amino-5-(2-methyl-3-thienyl)pyrazole is a heterocyclic compound that can be structurally categorized based on its core components: a pyrazole (B372694) ring and a thiophene (B33073) ring. The pyrazole portion is a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a substituted thienyl group at the 5-position defines its specific classification within the diverse family of pyrazole derivatives.

The thiophene moiety is a five-membered aromatic ring containing a single sulfur atom. In this particular compound, the thiophene ring is substituted with a methyl group at the 2-position and is attached to the pyrazole ring at its 3-position. This linkage of two distinct heterocyclic systems gives rise to a hybrid structure with potentially unique chemical and physical properties.

The tautomerism inherent to pyrazoles, particularly in 3(5)-aminopyrazoles, is a key structural feature. mdpi.com This phenomenon, involving the migration of a proton between the two ring nitrogen atoms, can influence the compound's reactivity and its interactions with other molecules. mdpi.com

Table 1: Structural Breakdown of 3-Amino-5-(2-methyl-3-thienyl)pyrazole

| Component | Description | Key Features |

| Pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Forms the core of the molecule. |

| Amino Group | An -NH2 substituent at the 3-position of the pyrazole ring. | A key functional group influencing reactivity. |

| Thienyl Group | A five-membered aromatic heterocycle with one sulfur atom, attached at the 5-position of the pyrazole ring. | Contributes to the overall electronic and steric properties. |

| Methyl Group | A -CH3 substituent at the 2-position of the thienyl ring. | Provides additional structural definition. |

Advanced Synthetic Methodologies for 3 Amino 5 2 Methyl 3 Thienyl Pyrazole

Strategic Pyrazole (B372694) Ring Formation Approaches

The formation of the pyrazole core is a critical step, and several methods have been developed for the synthesis of 3-aminopyrazoles. These strategies often rely on the cyclization of acyclic precursors that contain the necessary nitrogen and carbon atoms in a suitable arrangement.

The most versatile and widely employed method for synthesizing 3-aminopyrazoles (or their tautomeric form, 5-aminopyrazoles) is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. mdpi.comchim.it Specifically, the reaction of β-ketonitriles with hydrazines provides a direct route to the desired heterocyclic system. nih.gov

The reaction mechanism initiates with a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. chim.itnih.gov The choice of hydrazine reactant can be hydrazine itself, hydrazine hydrate (B1144303), or a hydrazinium (B103819) salt. google.com For instance, the synthesis of 3-amino-5-methylpyrazole (B16524) is efficiently achieved by reacting cyanoacetone with hydrazine hydrate or hydrazinium salts. google.com This general approach is adaptable for the synthesis of the target compound, provided the appropriate β-ketonitrile precursor, 3-oxo-3-(2-methyl-3-thienyl)propanenitrile, is used.

Table 1: Examples of Cyclocondensation for 3-Aminopyrazole (B16455) Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Cyanoacetone | Hydrazinium monohydrochloride | Aqueous solution, 35°C | 3-Amino-5-methylpyrazole | google.com |

| β-Ketonitriles | Hydrazine | Neutralization with H₂SO₄ prior to hydrazine addition | Various 5-aminopyrazoles | chim.it |

| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa in EtOH | 1-Phenyl-3-aminopyrazole | chim.it |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. beilstein-journals.orgrsc.org These protocols are advantageous as they often involve simple procedures and can generate structural diversity by varying the starting components. researchgate.net

For the synthesis of aminopyrazoles, a common MCR involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. beilstein-journals.org Another strategy involves the three-component reaction of enaminones, an aldehyde, and hydrazine hydrochloride in an environmentally friendly solvent like water. preprints.org An iodine-mediated three-component reaction has also been reported for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com These MCRs provide a convergent pathway to the pyrazole core, potentially allowing for the direct incorporation of the thiophene (B33073) moiety if a thiophene-based aldehyde is used as a starting material.

When an unsymmetrically substituted hydrazine reacts with an unsymmetrical 1,3-dielectrophile, such as an alkoxyacrylonitrile, the formation of two different regioisomers is possible (e.g., a 3-amino-1-alkylpyrazole versus a 5-amino-1-alkylpyrazole). wordpress.com The ability to control the regioselectivity of this cyclization is crucial for the synthesis of a specific target isomer. The 5-aminopyrazole is generally the thermodynamically favored and more commonly isolated product. wordpress.com

Recent studies have shown that the reaction outcome can be directed by carefully controlling the reaction conditions. thieme-connect.com

Thermodynamic Control : Conducting the reaction under neutral conditions at elevated temperatures (e.g., 70°C) typically favors the formation of the more stable 5-substituted aminopyrazole isomer. This is because the initial Michael addition of the hydrazine is reversible, allowing for equilibration to the most stable adduct before cyclization occurs. wordpress.comthieme-connect.com

Kinetic Control : Conversely, using basic conditions (e.g., sodium ethoxide) at low temperatures (e.g., 0°C) can favor the formation of the 3-substituted aminopyrazole isomer. Under these conditions, the initial, kinetically favored Michael addition is followed by a rapid, irreversible cyclization, "trapping" the kinetic product before it can rearrange to the thermodynamic alternative. wordpress.comthieme-connect.com

This regiodivergent strategy allows for the selective synthesis of either the 3- or 5-aminopyrazole isomer from the same set of starting materials, providing a powerful tool for targeted synthesis. chim.it

Integration of the 2-Methyl-3-thienyl Substructure

The second key challenge is the introduction of the 2-methyl-3-thienyl group at the C5 position of the pyrazole ring. This can be achieved either by starting with a thiophene-containing precursor or by forming the pyrazole-thiophene bond at a later stage using modern coupling reactions.

This approach involves preparing a thiophene-based intermediate that contains the 1,3-dielectrophilic functionality needed for pyrazole ring formation. A key precursor would be 3-oxo-3-(2-methyl-3-thienyl)propanenitrile . This intermediate can be synthesized from 2-methylthiophene (B1210033) in a two-step sequence. First, a Friedel-Crafts acylation reaction can install an acetyl group at the 3-position to yield 1-(2-methyl-3-thienyl)ethan-1-one. Second, a Claisen condensation of this ketone with a cyanide source, such as ethyl cyanoacetate, would generate the target β-ketonitrile.

A powerful method for the synthesis of functionalized thiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a poly-substituted 2-aminothiophene. wikipedia.orgderpharmachemica.com While not a direct route to the 2-methyl-3-thienyl precursor needed here, the Gewald reaction is a cornerstone of thiophene synthesis due to its versatility and use of readily available starting materials. organic-chemistry.orgarkat-usa.org

An alternative and highly modular strategy involves the separate synthesis of the pyrazole and thiophene rings, followed by their linkage using a transition-metal-catalyzed cross-coupling reaction. This approach is particularly useful for creating libraries of related compounds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds between two aromatic systems. mdpi.com To synthesize the target molecule, this would involve the coupling of a 3-amino-5-halopyrazole (e.g., 3-amino-5-bromopyrazole) with (2-methyl-3-thienyl)boronic acid. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, K₃PO₄). mdpi.comnih.govnih.gov The functional group tolerance of the Suzuki-Miyaura coupling makes it suitable for use with substrates bearing amino groups, although protection may sometimes be necessary. nih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond, also via palladium catalysis. wikipedia.org While less direct for this specific target, it is a key strategy for linking nitrogen-containing heterocycles to other aromatic rings. researchgate.net For example, a 5-halo-pyrazole could be coupled with various amines. nih.gov The development of sterically hindered phosphine (B1218219) ligands (e.g., tBuDavePhos, XPhos) has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions. wikipedia.orgnih.gov

Table 2: Comparison of Modern Coupling Strategies

| Reaction | Bond Formed | Pyrazole Partner | Thiophene Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | 3-Amino-5-halopyrazole | (2-Methyl-3-thienyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | C-N | 5-Halopyrazole derivative | Thiophene with an amino group | Pd catalyst (e.g., Pd(dba)₂) + Ligand (e.g., XPhos) + Base | wikipedia.orgnih.gov |

Sustainable and Green Chemistry Applications in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole derivatives, including 3-Amino-5-(2-methyl-3-thienyl)pyrazole, represents a significant advancement in pharmaceutical and chemical manufacturing. researchgate.netbenthamdirect.com Traditional synthetic methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, which contribute to environmental pollution and safety concerns. ingentaconnect.com In contrast, green synthetic routes prioritize the use of environmentally benign solvents, catalytic processes, and energy-efficient techniques. sci-hub.se

Key green chemistry strategies applicable to the synthesis of 3-Amino-5-(2-methyl-3-thienyl)pyrazole include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.gov For the synthesis of pyrazole derivatives, microwave-assisted reactions can often be performed in greener solvents or even under solvent-free conditions. benthamdirect.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable catalyst, is a cornerstone of green chemistry. tandfonline.com This approach eliminates the environmental and health hazards associated with many organic solvents. tandfonline.com The synthesis of pyrazoles under solvent-free conditions has been shown to be highly efficient, often with improved yields. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, the choice of an environmentally friendly option is crucial. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. thieme-connect.com Ethanol and other bio-based solvents are also preferred alternatives to hazardous chlorinated or aromatic hydrocarbons. Research has demonstrated the successful synthesis of various pyrazole derivatives in aqueous media. thieme-connect.com

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a key principle of green chemistry. Catalysts can enhance reaction rates and selectivity, allowing for milder reaction conditions and reducing the formation of byproducts. For pyrazole synthesis, various catalysts, including solid acids and bases, have been explored to facilitate more sustainable transformations. researchgate.net

The table below outlines a comparative analysis of conventional versus green synthetic approaches that could be applied to the synthesis of 3-Amino-5-(2-methyl-3-thienyl)pyrazole, based on general findings for pyrazole synthesis.

| Parameter | Conventional Synthetic Approach | Green Synthetic Approach |

| Solvent | Toluene, Benzene, or other volatile organic compounds (VOCs) | Water, Ethanol, or solvent-free conditions |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic irradiation |

| Catalyst | Stoichiometric amounts of acids or bases | Catalytic amounts of recyclable solid acids or bases |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Waste Generation | Significant, due to solvent use and byproducts | Minimized, due to solvent reduction and higher selectivity |

| Atom Economy | Often lower | Generally higher |

The adoption of these green and sustainable methodologies not only lessens the environmental footprint of producing 3-Amino-5-(2-methyl-3-thienyl)pyrazole but also often leads to more efficient and cost-effective manufacturing processes. sci-hub.se The ongoing research in this area continues to provide innovative solutions that align chemical synthesis with the principles of environmental stewardship. researchgate.net

Transformations at the Amino Group (-NH₂)

The primary amino group at the C3 position of the pyrazole ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, condensation, and diazotization reactions.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 3-Amino-5-(2-methyl-3-thienyl)pyrazole readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group onto the amino functionality. For instance, treatment with various benzoyl chlorides can yield a range of N-(5-(2-methyl-3-thienyl)-1H-pyrazol-3-yl)benzamides. The conditions for such reactions often involve a suitable solvent and a base to scavenge the generated acid.

| Acylating Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Benzoyl chloride | N-(5-substituted-1H-pyrazol-3-yl)benzamide | Pyridine, room temperature |

| Acetic anhydride | N-(5-substituted-1H-pyrazol-3-yl)acetamide | Reflux in acetic acid |

| Chloroacetyl chloride | 2-Chloro-N-(5-substituted-1H-pyrazol-3-yl)acetamide | Base (e.g., triethylamine) in an inert solvent (e.g., THF) |

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamides. These derivatives are of interest due to the biological activities often associated with the sulfonamide functional group. The synthesis of heteroaryl sulfonamides can also be achieved using reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) with organozinc derivatives of the heterocyclic core. acs.org

Condensation Reactions for Imine and Schiff Base Formation

The amino group of 3-Amino-5-(2-methyl-3-thienyl)pyrazole can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net These reactions are typically acid-catalyzed and involve the removal of water to drive the equilibrium towards the product.

The reaction with various aromatic aldehydes can lead to a diverse library of Schiff bases with potentially interesting biological activities. ekb.egnih.gov The formation of the azomethine (-N=CH-) linkage is a cornerstone of this synthetic pathway. researchgate.net

| Aromatic Aldehyde | Resulting Schiff Base | Typical Catalyst |

|---|---|---|

| Benzaldehyde | N-benzylidene-5-(2-methyl-3-thienyl)-1H-pyrazol-3-amine | Acetic acid |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-(2-methyl-3-thienyl)-1H-pyrazol-3-amine | Acetic acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-(2-methyl-3-thienyl)-1H-pyrazol-3-amine | Acetic acid |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. rdd.edu.iquobaghdad.edu.iqresearchgate.net The resulting diazonium salt of 3-Amino-5-(2-methyl-3-thienyl)pyrazole is a versatile intermediate.

These diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to yield highly colored azo dyes. rdd.edu.iquobaghdad.edu.iqresearchgate.net The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the para position, in an electrophilic aromatic substitution reaction. The specific tautomeric form of the resulting azo dye can be influenced by the substituents on the coupling component. mdpi.com

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is a site of further functionalization, primarily through reactions at the ring nitrogen atoms and electrophilic substitution on the carbon atoms of the ring.

N-Functionalization Strategies

The pyrazole ring of 3-Amino-5-(2-methyl-3-thienyl)pyrazole contains two nitrogen atoms. The NH proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved using alkyl halides in the presence of a base. rsc.org The reaction can sometimes lead to a mixture of N1 and N2 alkylated products, and the ratio may depend on steric and electronic factors. mdpi.com

N-Arylation: N-arylation can be accomplished through methods such as the Ullmann condensation or Buchwald-Hartwig amination, typically involving a copper or palladium catalyst, respectively, to couple the pyrazole with an aryl halide. organic-chemistry.orgmdpi.com

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack.

A key example of electrophilic substitution on a pyrazole ring is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF), introduces a formyl group (-CHO) onto the ring, usually at the C4 position. mdpi.comresearchgate.net This formylation provides a valuable synthetic handle for further transformations. For instance, the resulting pyrazole-4-carbaldehyde can be a precursor for the synthesis of condensed heterocyclic systems. mdpi.com

| Reaction | Reagents | Typical Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Formylpyrazole derivative |

| Nitration | HNO₃, H₂SO₄ | 4-Nitropyrazole derivative |

| Halogenation | Br₂, Cl₂, or NBS | 4-Halopyrazole derivative |

Ring Annulation Leading to Fused Heterocyclic Systems (e.g., Pyrazoloazines)

The 3-amino-5-substituted pyrazole scaffold is a cornerstone in the synthesis of various fused heterocyclic systems, collectively known as pyrazoloazines. These reactions typically proceed through the cyclocondensation of the 3-aminopyrazole with suitable 1,3-bielectrophilic reagents. The exocyclic amino group and the endocyclic N1 nitrogen atom of the pyrazole ring act as a binucleophilic system, attacking the electrophilic centers of the reagent to form a new six-membered ring fused to the pyrazole core.

One of the most prominent examples is the synthesis of pyrazolo[1,5-a]pyrimidines . This is generally achieved by reacting 3-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or their synthetic equivalents. researchgate.netresearchgate.netnih.gov For instance, the reaction of 3-Amino-5-(2-methyl-3-thienyl)pyrazole with a 1,3-diketone, such as acetylacetone, in a suitable solvent like acetic acid under reflux, would be expected to yield the corresponding 2,7-dimethyl-5-(2-methyl-3-thienyl)pyrazolo[1,5-a]pyrimidine. The reaction mechanism involves an initial condensation between the more nucleophilic exocyclic amino group and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is typically high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these transformations, often leading to higher yields and shorter reaction times. nih.gov

Another important class of fused heterocycles accessible from 3-aminopyrazoles are the pyrazolo[5,1-c] researchgate.netnih.govorganic-chemistry.orgtriazines . These are typically synthesized by the reaction of a 3-aminopyrazole with α-halohydrazones or by the coupling of a diazotized 3-aminopyrazole with active methylene (B1212753) compounds, followed by cyclization. d-nb.inforesearchgate.net For example, diazotization of 3-Amino-5-(2-methyl-3-thienyl)pyrazole with nitrous acid would generate a reactive diazonium salt. Subsequent coupling of this salt with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base, would lead to a hydrazono intermediate, which can then undergo intramolecular cyclization to afford the corresponding pyrazolo[5,1-c] researchgate.netnih.govorganic-chemistry.orgtriazine derivative. d-nb.info

The following interactive table summarizes representative ring annulation reactions leading to pyrazoloazines, based on general methodologies for 3-aminopyrazoles.

| Fused System | Reagent | Typical Conditions | Expected Product with 3-Amino-5-(2-methyl-3-thienyl)pyrazole |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketone (e.g., Acetylacetone) | Acetic acid, reflux | 2,7-Dimethyl-5-(2-methyl-3-thienyl)pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminone | Acetic acid or Pyridine, reflux | Substituted 5-(2-methyl-3-thienyl)pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[5,1-c] researchgate.netnih.govorganic-chemistry.orgtriazine | Diazotization followed by coupling with an active methylene compound | 1. NaNO₂, HCl, 0-5 °C2. Active methylene compound, Base | Substituted 2-(2-methyl-3-thienyl)pyrazolo[5,1-c] researchgate.netnih.govorganic-chemistry.orgtriazine |

Chemical Modifications of the 2-Methyl-3-thienyl Moiety

The 2-methyl-3-thienyl substituent on the pyrazole ring offers additional avenues for chemical diversification. The thiophene ring itself is an electron-rich aromatic system prone to electrophilic substitution, while the methyl group can undergo functionalization through various reactions. The sulfur atom in the thiophene ring also plays a crucial role in directing certain reactions.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophiles than benzene. In the 3-(2-methyl-3-thienyl)pyrazole system, the pyrazole ring acts as a deactivating group, yet the thiophene ring, particularly with the activating methyl group, remains susceptible to electrophilic attack. The regioselectivity of such reactions is influenced by both the directing effect of the methyl group and the steric hindrance imposed by the adjacent pyrazole ring. The most probable position for electrophilic attack on the 2-methyl-3-thienyl ring is the C5 position, which is activated by the methyl group and is sterically more accessible than the C4 position.

Bromination: Treatment of thienyl-substituted pyrazoles with brominating agents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) can lead to the selective bromination of the thiophene ring. researchgate.netscielo.br For 3-Amino-5-(2-methyl-3-thienyl)pyrazole, bromination is expected to occur preferentially at the 5-position of the thiophene ring to yield 3-Amino-5-(5-bromo-2-methyl-3-thienyl)pyrazole.

Nitration: Nitration of thiophene rings can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.orgnih.gov Given the sensitivity of the pyrazole ring to strong acids, milder conditions may be required. The nitro group is also expected to be introduced at the 5-position of the thiophene ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, using a Vilsmeier reagent generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comtcichemicals.comwikipedia.org This reaction is expected to introduce a formyl group at the 5-position of the 2-methyl-3-thienyl ring, yielding 3-Amino-5-(5-formyl-2-methyl-3-thienyl)pyrazole. This aldehyde derivative can then serve as a versatile intermediate for further synthetic transformations.

The following table summarizes the expected outcomes of electrophilic substitution reactions on the thiophene ring of 3-Amino-5-(2-methyl-3-thienyl)pyrazole.

| Reaction | Reagent(s) | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Amino-5-(5-bromo-2-methyl-3-thienyl)pyrazole |

| Nitration | HNO₃ / H₂SO₄ (or other nitrating agents) | 3-Amino-5-(2-methyl-5-nitro-3-thienyl)pyrazole |

| Formylation | DMF / POCl₃ (Vilsmeier-Haack) | 3-Amino-5-(5-formyl-2-methyl-3-thienyl)pyrazole |

Functionalization of the Methyl Group

The methyl group on the thiophene ring can be functionalized, providing another handle for molecular modification.

Radical Halogenation: Under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride and irradiating with UV light, the methyl group can be halogenated. This would lead to the formation of 3-Amino-5-(2-(bromomethyl)-3-thienyl)pyrazole. This benzylic-type bromide is a reactive intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid group using appropriate oxidizing agents. For instance, oxidation with selenium dioxide could yield the corresponding aldehyde, 3-Amino-5-(2-formyl-3-thienyl)pyrazole. More vigorous oxidation, for example with potassium permanganate, could lead to the carboxylic acid, 3-(3-Amino-1H-pyrazol-5-yl)-2-methylthiophene-5-carboxylic acid, although care must be taken to avoid oxidation of the pyrazole or thiophene rings.

Role of the Thiophene Sulfur Atom in Directed Reactivity

The sulfur atom of the thiophene ring can play a significant role in directing the regioselectivity of certain reactions, most notably in directed ortho-metalation (DoM). semanticscholar.org This strategy involves the deprotonation of a position ortho to a heteroatom-containing directing group by a strong base, typically an organolithium reagent.

In the case of 3-(2-methyl-3-thienyl)pyrazole, the sulfur atom can direct the lithiation to the C2 position of the thiophene ring. However, the presence of the acidic N-H proton on the pyrazole ring would interfere with this process. Therefore, protection of the pyrazole nitrogen, for example, with a tert-butyldimethylsilyl (TBDMS) or a phenylsulfonyl group, would be necessary prior to attempting directed metalation.

Once the pyrazole nitrogen is protected, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures would be expected to selectively deprotonate the C2 position of the thiophene ring, facilitated by the coordinating effect of the sulfur atom. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of substituents at the C2 position of the thiophene ring, ortho to the sulfur atom. This methodology provides a powerful and regioselective route to functionalized derivatives that are not easily accessible through electrophilic substitution reactions.

Spectroscopic and Diffraction Based Techniques for Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No published IR or Raman spectra are available.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

No published mass spectrometry data is available.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

No published X-ray crystallographic data is available.

Electronic Absorption and Emission Spectroscopy in Materials Science Contexts

No published electronic absorption (UV-Vis) or emission (fluorescence) data is available.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecules.

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Amino-5-(2-methyl-3-thienyl)pyrazole, DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground-state electronic energy. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

Furthermore, analysis of the molecular electrostatic potential (MEP) surface would reveal the charge distribution and identify electrophilic and nucleophilic sites. Red and yellow regions on the MEP map would indicate areas of negative potential, likely centered on the nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thienyl group, suggesting their susceptibility to electrophilic attack. Blue regions would highlight areas of positive potential, typically around the amino group's hydrogen atoms, indicating sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For 3-Amino-5-(2-methyl-3-thienyl)pyrazole, the HOMO would likely be distributed over the electron-rich pyrazole and thienyl rings, as well as the amino group, indicating these are the primary sites for electron donation in a chemical reaction. The LUMO, conversely, would represent the regions most susceptible to accepting electrons. The precise energies and distributions of these orbitals would be determined through computational analysis.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The values in this table are illustrative and would require specific computational studies for verification.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of 3-Amino-5-(2-methyl-3-thienyl)pyrazole. By simulating the motion of the atoms over time, MD simulations can identify stable conformations and the energy barriers between them. A key focus of such a study would be the rotational barrier around the single bond connecting the pyrazole and thienyl rings. The results would reveal the preferred spatial orientation of the two ring systems relative to each other, which is crucial for understanding how the molecule interacts with its environment.

In Silico Studies of Molecular Recognition and Interactions

In silico docking studies are instrumental in predicting the binding modes and affinities of a ligand with a receptor, such as a protein. For 3-Amino-5-(2-methyl-3-thienyl)pyrazole, these simulations would involve placing the molecule into the active site of a target protein and calculating the most stable binding poses. The analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, the amino group and the nitrogen atoms of the pyrazole ring could act as hydrogen bond donors and acceptors, respectively, while the thienyl and pyrazole rings could engage in hydrophobic and aromatic interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions. For the synthesis or transformation of 3-Amino-5-(2-methyl-3-thienyl)pyrazole, computational methods could be used to map out the entire reaction pathway. This would involve identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies associated with each transition state, the rate-determining step of the reaction could be identified. This level of mechanistic detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Coordination Chemistry of 3 Amino 5 2 Methyl 3 Thienyl Pyrazole

Ligand Design and Potential Coordination Modes

The molecular structure of 3-Amino-5-(2-methyl-3-thienyl)pyrazole features several potential donor atoms, namely the two nitrogen atoms of the pyrazole (B372694) ring, the nitrogen atom of the amino group, and the sulfur atom of the thiophene (B33073) ring. This arrangement allows for several possible modes of coordination with metal ions.

The most probable coordination mode for 3-Amino-5-(2-methyl-3-thienyl)pyrazole as a bidentate ligand involves chelation through the pyridinic nitrogen of the pyrazole ring (N2) and the nitrogen of the 3-amino group. This N,N-bidentate coordination is a well-established binding motif for 3-aminopyrazole (B16455) derivatives, leading to the formation of a stable five-membered chelate ring with a metal center. The formation of such complexes has been observed for a variety of transition metals.

The stability of the resulting metal complex would be influenced by the steric hindrance presented by the 2-methyl-3-thienyl group at the 5-position of the pyrazole ring. However, this substituent is not expected to be so bulky as to preclude the formation of metal complexes.

The presence of the thiophene ring introduces the possibility of the sulfur atom participating in metal coordination. Thiophene and its derivatives are known to coordinate to metal ions, particularly softer metals. In the context of 3-Amino-5-(2-methyl-3-thienyl)pyrazole, the sulfur atom could potentially act as a third donor site, leading to a tridentate N,N,S-coordination mode. This would involve the formation of a larger chelate ring, which may be less favorable than the five-membered ring formed by N,N-coordination.

The involvement of the thiophene sulfur in coordination is not always guaranteed and depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. For instance, in some complexes of ligands containing both pyrazole and thiophene moieties, coordination occurs exclusively through the nitrogen atoms of the pyrazole ring, with the thiophene sulfur remaining uncoordinated.

The amino group at the 3-position of the pyrazole ring serves as a convenient handle for further functionalization, allowing for the development of more complex, multidentate ligand systems. For example, condensation of the amino group with aldehydes or ketones can yield Schiff base ligands with additional donor atoms, thereby increasing the denticity of the ligand.

Furthermore, acylation or alkylation of the amino group with moieties containing other donor groups (e.g., carboxylates, pyridyls, or other heterocycles) can lead to the synthesis of a wide array of polydentate ligands. These tailored ligands could then be used to construct polynuclear metal complexes, metal-organic frameworks (MOFs), and other supramolecular architectures with interesting magnetic, optical, or catalytic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Amino-5-(2-methyl-3-thienyl)pyrazole is expected to follow standard procedures for the complexation of N-donor ligands. The characterization of these potential complexes would rely on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

The reaction of 3-Amino-5-(2-methyl-3-thienyl)pyrazole with salts of transition metals such as Au(I), Zn(II), Cu(II), Co(II), and Ni(II) in a suitable solvent would likely lead to the formation of coordination complexes. The stoichiometry and geometry of the resulting complexes would depend on the metal-to-ligand ratio, the nature of the metal ion, and the counter-anion.

For instance, with divalent metal ions like Zn(II), Cu(II), Co(II), and Ni(II), one could anticipate the formation of complexes with the general formula [ML₂X₂], where L is the pyrazole ligand and X is a halide or another coordinating anion. In such cases, the ligand would likely act as a bidentate N,N-donor, resulting in octahedral or tetrahedral geometries around the metal center. The table below provides representative examples of coordination numbers and geometries observed for complexes with analogous aminopyrazole ligands.

| Metal Ion | Ligand | Coordination Number | Geometry | Reference Compound Example |

| Zn(II) | 3-amino-5-methylpyrazole (B16524) | 4 | Tetrahedral | [ZnCl₂(C₄H₇N₃)₂] |

| Cu(II) | 3-amino-5-methylpyrazole | 6 | Octahedral | Cu(C₄H₇N₃)₄(H₂O)₂₂ |

| Co(II) | 3-amino-5-methylpyrazole | 6 | Octahedral | [CoCl₂(C₄H₇N₃)₂] |

| Ni(II) | 3-amino-5-methylpyrazole | 6 | Octahedral | [NiCl₂(C₄H₇N₃)₂] |

With Au(I), which has a strong preference for linear coordination, one might expect the formation of complexes of the type [Au(L)X] or [Au(L)₂]⁺.

The characterization of these complexes would involve techniques such as:

Infrared (IR) Spectroscopy: To observe shifts in the N-H and C=N stretching frequencies upon coordination.

UV-Visible Spectroscopy: To study the d-d electronic transitions in the case of colored complexes (e.g., Cu(II), Co(II), Ni(II)).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the changes in the chemical shifts of the ligand's protons and carbons upon complexation.

While the coordination chemistry of pyrazole-based ligands with transition metals is more extensively studied, there is also potential for the formation of complexes with main group metals. The Lewis acidic nature of many main group metal ions makes them suitable for coordination with N-donor ligands.

The synthesis of such complexes would likely involve the reaction of the ligand with a main group metal salt in an appropriate solvent. The resulting complexes could exhibit a range of coordination numbers and geometries depending on the size and charge of the metal ion. Characterization would be carried out using similar techniques as for the transition metal complexes, with a particular emphasis on NMR spectroscopy and X-ray crystallography to determine the coordination environment of the metal.

Investigation of Electronic and Structural Properties of Coordination Compounds

The electronic and structural properties of coordination compounds derived from pyrazole-based ligands, such as 3-Amino-5-(2-methyl-3-thienyl)pyrazole, are primarily elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. These investigations provide crucial insights into the ligand's coordination modes, the geometry of the resulting metal complexes, and the nature of the metal-ligand bonding.

The 3-Amino-5-(2-methyl-3-thienyl)pyrazole ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring, the amino group, and the sulfur atom of the thienyl moiety. This versatility allows for the formation of a variety of coordination complexes with different structural motifs. Typically, aminopyrazole ligands act as bidentate chelating agents, coordinating to a metal center through one of the pyrazole nitrogen atoms and the nitrogen atom of the amino group. niscpr.res.in However, monodentate coordination through a pyrazole nitrogen is also possible, as is the formation of bridged polynuclear complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination mode of the ligand. The stretching vibrations of the N-H bonds in the amino group and the pyrazole ring, as well as the C=N and C=C stretching vibrations of the pyrazole and thienyl rings, are sensitive to coordination. A shift in the positions of these bands upon complexation provides evidence of ligand coordination to the metal ion. For instance, a decrease in the N-H stretching frequency can indicate the involvement of the amino group in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the coordination compounds provide information about the electronic transitions within the complex and the coordination geometry around the metal ion. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, are typically observed. The positions and intensities of these bands are indicative of the electronic environment of the metal center.

Structural Determination:

Below is an interactive data table summarizing typical spectroscopic data for coordination compounds of related aminopyrazole ligands.

| Metal Complex (Example) | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |

| [Co(3-amino-5-methylpyrazole)₂Cl₂] | 3320, 3150 | 1610 | 530, 620 |

| [Ni(3-amino-5-methylpyrazole)₂Cl₂] | 3310, 3145 | 1615 | 410, 650, 980 |

| [Cu(3-amino-5-methylpyrazole)₂Cl₂] | 3330, 3160 | 1605 | 680 |

| [Zn(3-amino-5-methylpyrazole)₂Cl₂] | 3325, 3155 | 1612 | 275 |

Note: The data in this table is representative of aminopyrazole complexes and is intended for illustrative purposes.

Applications of Metal Complexes in Catalysis and as Precursors for Advanced Materials

Metal complexes incorporating pyrazole-based ligands have garnered significant interest due to their potential applications in various fields, including catalysis and materials science. The unique electronic and structural features of these complexes, which can be fine-tuned by modifying the pyrazole ligand and the metal center, make them promising candidates for a range of functionalities.

Catalysis:

The proton-responsive nature of the N-H group in pyrazole ligands can play a crucial role in catalytic cycles through metal-ligand cooperation. nih.govsemanticscholar.org This feature allows the ligand to act as a proton shuttle or to participate directly in substrate activation. While specific catalytic applications for complexes of 3-Amino-5-(2-methyl-3-thienyl)pyrazole have not been extensively reported, related metal complexes with aminopyridine ligands have demonstrated good catalytic activity in reactions such as the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in The presence of both a Lewis acidic metal center and a Brønsted basic amino group in proximity can facilitate such catalytic transformations.

The catalytic performance of these complexes is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the pyrazole ligand, and the reaction conditions. The thienyl substituent in 3-Amino-5-(2-methyl-3-thienyl)pyrazole could potentially influence the catalytic activity by modifying the electronic properties of the pyrazole ring.

Precursors for Advanced Materials:

5-Aminopyrazoles are valuable building blocks in the synthesis of fused heterocyclic systems, which are considered advanced materials with diverse applications in medicinal chemistry and materials science. nih.gov These fused systems, such as pyrazolopyrimidines and pyrazolotriazines, are often synthesized through condensation reactions of 5-aminopyrazoles with suitable bielectrophiles. beilstein-journals.org The resulting materials can exhibit interesting photophysical, electronic, and biological properties.

Metal complexes of 3-Amino-5-(2-methyl-3-thienyl)pyrazole can serve as precursors for the synthesis of novel inorganic-organic hybrid materials. For instance, thermal decomposition of these complexes could potentially lead to the formation of metal sulfides or mixed metal-oxide materials with controlled stoichiometries and nanostructures. The presence of the sulfur-containing thienyl group makes these complexes particularly interesting as single-source precursors for metal sulfide (B99878) nanomaterials.

The following interactive data table provides examples of applications for related pyrazole-based metal complexes.

| Application Area | Example Reaction/Material | Metal Center | Reference Compound |

| Catalysis | Henry Reaction | Cu(II), Co(II), Ni(II), Mn(II) | Complexes of 5-amino-2-ethylpyridine-2-carboximidate |

| Advanced Materials | Precursor for Pyrazolopyrimidines | - | 5-Aminopyrazole |

| Advanced Materials | Precursor for Pyrazolotriazines | - | 5-Aminopyrazole |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound “3-Amino-5-(2-methyl-3-thienyl)pyrazole” to generate a thorough and scientifically accurate article that adheres to the provided outline.

To maintain a high standard of scientific accuracy and strictly adhere to the user's request of focusing solely on "3-Amino-5-(2-methyl-3-thienyl)pyrazole," an article cannot be constructed without specific research data on this exact molecule. Providing information on related aminopyrazole or thienylpyrazole compounds would not meet the explicit requirements of the request and would be scientifically inappropriate.

Therefore, the generation of the requested article is not possible at this time due to the lack of specific source material on the subject compound.

Diverse Applications As a Chemical Scaffold and in Materials Science

Applications in Analytical Chemistry

Development of Reagents for Detection and Quantification in Chemical Systems

The inherent chelating properties of the 3-Amino-5-(2-methyl-3-thienyl)pyrazole scaffold, owing to the presence of nitrogen heteroatoms in the pyrazole (B372694) ring and the sulfur atom in the thiophene (B33073) ring, make it a candidate for the development of specialized reagents for the detection and quantification of metal ions and other analytes. While specific research on this particular compound is limited, the broader class of aminopyrazoles and thienylpyrazoles has demonstrated significant potential in this area.

Derivatives of this scaffold can be functionalized to create chromogenic or fluorogenic reagents. By introducing specific functional groups that interact with target analytes, a measurable change in color or fluorescence intensity can be induced upon binding. This principle allows for the development of sensitive and selective analytical methods for environmental monitoring, industrial process control, and biomedical diagnostics.

Table 1: Potential Applications in Analyte Detection

| Analyte Class | Potential Detection Mechanism | Reporter Group Example |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation leading to color change or fluorescence quenching. | Azo dyes, Rhodamine |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions causing a shift in absorption or emission spectra. | Nitrophenyl groups |

| Biologically Relevant Molecules | Specific binding events triggering a fluorescence turn-on response. | Dansyl chloride |

This table is illustrative and based on the potential of the scaffold, as direct research on 3-Amino-5-(2-methyl-3-thienyl)pyrazole for these specific applications is not extensively documented.

Chromatographic Separation Enhancements

In the field of separation science, the unique chemical structure of 3-Amino-5-(2-methyl-3-thienyl)pyrazole and its derivatives can be leveraged to enhance chromatographic separations. The compound itself can be used as a ligand in affinity chromatography or as a component of a stationary phase in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

The aromaticity of both the pyrazole and thiophene rings allows for π-π stacking interactions with aromatic analytes, which can be a basis for separation. Furthermore, the amino group provides a site for hydrogen bonding, which can contribute to the selective retention of polar analytes.

One potential application is in the development of chiral stationary phases (CSPs) for the separation of enantiomers. By derivatizing the amino group with a chiral selector, a CSP can be created that exhibits stereoselective interactions with chiral analytes, enabling their resolution.

Table 2: Potential Chromatographic Applications

| Chromatographic Technique | Potential Role of the Compound | Separation Principle |

| High-Performance Liquid Chromatography (HPLC) | Component of a stationary phase | π-π stacking, hydrogen bonding |

| Gas Chromatography (GC) | Component of a stationary phase | Polarity-based separation |

| Affinity Chromatography | Ligand immobilized on a solid support | Specific binding interactions |

| Chiral Chromatography | Backbone for a chiral stationary phase | Stereoselective interactions |

This table outlines potential applications based on the structural features of the compound, as specific research on its use in these chromatographic enhancements is not widely reported.

Concluding Perspectives and Future Research Directions

Current Challenges in Synthesis and Scale-Up of the Compound

The synthesis of 3-amino-5-substituted pyrazoles typically relies on well-established chemical pathways, but challenges can arise from the specific nature of the substituents. The most versatile and common method for producing the 3-amino-5-aryl/heteroaryl pyrazole (B372694) core involves the condensation of a β-ketonitrile with hydrazine (B178648). nih.gov

For the target compound, this would necessitate the precursor 3-(2-methyl-3-thienyl)-3-oxopropanenitrile . The primary challenges in synthesis and scale-up would likely revolve around this intermediate:

Precursor Availability and Synthesis: The initial step, the synthesis of the β-ketonitrile precursor, can be problematic. A common route is the Claisen condensation between a methyl ketone (2-methyl-3-acetylthiophene) and a cyanide source (like ethyl cyanoacetate). This reaction can suffer from side reactions, and purification of the β-ketonitrile can be difficult due to its potential instability and keto-enol tautomerism.

Regioselectivity: The subsequent cyclization with hydrazine is generally effective. However, if a substituted hydrazine (e.g., methylhydrazine) were used to introduce a substituent on the pyrazole nitrogen, a mixture of regioisomers (N1 vs. N2 substituted pyrazoles) could be formed. chim.it Controlling this regioselectivity often requires careful optimization of reaction conditions, such as pH and solvent, which can complicate scale-up. chim.it

Thiophene (B33073) Ring Stability: The thiophene ring is generally stable but can be sensitive to certain reagents, particularly strong acids or oxidizing agents, which might be used in workup or subsequent modification steps.

Scale-Up and Purification: Transitioning from laboratory-scale synthesis to large-scale production often presents challenges in heat management (exothermic reactions), reagent handling, and product isolation. The final compound, being an amino-pyrazole, possesses both basic and weakly acidic sites, which can complicate chromatographic purification. Crystallization might be a more viable, albeit challenging, method for purification at scale.

A comparative table of general synthetic methods for aminopyrazoles highlights the common pathways and their typical conditions.

| Synthetic Method | Precursors | Typical Conditions | Potential Challenges |

| Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Ethanol, Reflux | Precursor stability, purification |

| From α,β-Unsaturated Nitriles | Acrylonitrile derivative, Hydrazine | Microwave or thermal, Acid/Base catalyst | Regioselectivity with substituted hydrazines |

| Isoxazole (B147169) Rearrangement | Substituted Isoxazole, Hydrazine | DMSO, 90 °C | Limited availability of isoxazole precursors |

This table presents generalized data for the synthesis of the 3-aminopyrazole (B16455) scaffold.

Untapped Potential in Novel Derivatization and Functionalization

The "3-Amino-5-(2-methyl-3-thienyl)pyrazole" molecule possesses multiple reactive sites, offering significant potential for creating diverse libraries of new chemical entities. The functionalization can be targeted at three main locations: the exocyclic amino group, the pyrazole ring, and the thiophene ring.

Functionalization of the Amino Group: The 3-amino group is a potent nucleophile and can readily react with a wide range of electrophiles. This allows for the synthesis of amides, sulfonamides, ureas, and carbamates, which are common functional groups in bioactive molecules. nih.gov Diazotization of the amino group followed by Sandmeyer-type reactions could introduce halides, cyano, or hydroxyl groups at the 3-position, further expanding synthetic possibilities.

Functionalization of the Pyrazole Ring: The pyrazole ring itself offers sites for modification.

N-Alkylation/N-Arylation: The unsubstituted NH of the pyrazole ring can be alkylated, arylated, or acylated. This site is crucial for modulating the physicochemical properties (e.g., solubility, lipophilicity) of the molecule.

Electrophilic Substitution at C4: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation, particularly when activated by the adjacent amino group.

Functionalization of the Thiophene Ring: The 2-methyl-3-thienyl moiety also presents opportunities. The methyl group could be functionalized, for example, via radical bromination. Furthermore, the thiophene ring itself can undergo electrophilic substitution, although the existing substitution pattern will direct incoming groups to specific positions.

The table below illustrates potential derivatization reactions based on the known reactivity of the 3-aminopyrazole core.

| Reactive Site | Reaction Type | Reagents | Potential Product |

| 3-Amino Group | Acylation | Acid Chlorides, Anhydrides | Amide Derivatives |

| 3-Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide Derivatives |

| Pyrazole N1-H | Alkylation | Alkyl Halides, Base | N1-Alkyl Pyrazole |

| Pyrazole C4-H | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-aminopyrazole |

This table is illustrative of potential reactions based on the general reactivity of the 3-aminopyrazole scaffold.

Emerging Research Avenues in Fundamental Chemical Sciences

The unique hybrid structure of a pyrazole linked to a thiophene ring makes "3-Amino-5-(2-methyl-3-thienyl)pyrazole" a compelling scaffold for exploration in several areas of chemical science.

Medicinal Chemistry: Pyrazole and thiophene are both considered "privileged scaffolds" in drug discovery, appearing in numerous approved drugs. researchgate.netmdpi.com Thiophene-pyrazole hybrids have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com The title compound could serve as a foundational structure for developing new kinase inhibitors, GPCR modulators, or antimicrobial agents. Its derivatives could be screened against various biological targets to uncover novel therapeutic applications.

Materials Science: Heterocyclic compounds containing nitrogen and sulfur are of interest in materials science for applications in organic electronics. Conjugated systems built from thiophene and pyrazole units can exhibit interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The amino group provides a convenient handle for polymerization or for tuning the electronic properties of the molecule.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the exocyclic amino group make the compound an excellent candidate for acting as a ligand in coordination chemistry. It can form stable complexes with various transition metals. These metal complexes could be explored for their catalytic activity, magnetic properties, or potential as therapeutic agents themselves.

The convergence of these fields suggests that "3-Amino-5-(2-methyl-3-thienyl)pyrazole" is a molecule with substantial, albeit largely unexplored, potential. Future research efforts focused on developing efficient synthetic routes and exploring its derivatization will be crucial to unlocking its utility in both applied and fundamental chemical sciences.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the established synthetic routes for 3-Amino-5-(2-methyl-3-thienyl)pyrazole, and how can regioselectivity be ensured during its preparation? A: The compound is typically synthesized via condensation reactions between substituted propenones and hydrazine derivatives. For example, regioselective formation of the pyrazole ring can be achieved by controlling reaction conditions (e.g., solvent polarity, temperature). Characterization involves 1H/13C NMR to confirm regiochemistry and HPLC-MS for purity validation. Key intermediates, such as 5-aminopyrazole derivatives, are often synthesized using ethoxycarbonyl isothiocyanate to form thiourea intermediates, followed by cyclization .

| Example Reaction Conditions |

|---|

| Reactants: Propenone derivative + hydrazine hydrate |

| Solvent: Ethanol/Toluene |

| Temperature: 80–100°C |

| Catalyst: Acetic acid |

| Yield: 60–75% |

Structural Elucidation Q: Which analytical techniques are critical for confirming the structure of 3-Amino-5-(2-methyl-3-thienyl)pyrazole and its derivatives? A:

- X-ray crystallography : Resolves bond lengths and angles, confirming substituent positions .

- FT-IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 220.1 for C₈H₉N₃S) .

Handling and Stability Q: What are the recommended storage and handling protocols for this compound in a research lab? A: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thienyl group. Use desiccants to avoid hygroscopic degradation. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential amine-related irritancy (referencing SDS guidelines for analogous pyrazole-thiols) .

Advanced Research Questions

Reaction Optimization Q: How can reaction yields be improved for S-functionalized derivatives of this compound, such as triazole-thiadiazines? A: Optimize via DoE (Design of Experiments) by varying:

- Solvent polarity : DMF enhances nucleophilic substitution at the thienyl group.

- Catalyst : Use CuI (10 mol%) for Ullmann-type coupling to aryl halides .

- Temperature : Microwave-assisted synthesis at 120°C reduces reaction time from 24h to 2h .

| Case Study: Triazole-Thiadiazine Synthesis |

|---|

| Reactant: 3-Amino-5-(2-methyl-3-thienyl)pyrazole + 2,6-dichlorophenyl isocyanate |

| Solvent: DMF |

| Catalyst: DBU (1,8-diazabicycloundec-7-ene) |

| Yield: 82% (vs. 55% without DBU) |

Data Contradictions in Spectral Analysis Q: How should researchers resolve discrepancies in NMR data for pyrazole-thienyl derivatives? A: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., NH proton exchange in DMSO-d₆) .

- DFT calculations : Compare experimental vs. computed chemical shifts (using Gaussian or ORCA) to validate assignments .

Biological Activity Mechanisms Q: What methodologies are used to evaluate the interaction of this compound with biological targets (e.g., enzymes)? A:

- Molecular docking : Use AutoDock Vina or Discovery Studio to predict binding modes to triazole-sensitive targets (e.g., cyclooxygenase-2) .

- Enzyme assays : Measure IC₅₀ via fluorescence quenching (e.g., using tryptophan residues as reporters) .

| Docking Parameters |

|---|

| Protein PDB: 1CX2 (COX-2) |

| Ligand flexibility: Enabled |

| Grid size: 60 × 60 × 60 Å |

| Binding energy: –8.2 kcal/mol |

Computational Modeling Q: How can DFT/MD simulations enhance the understanding of this compound’s electronic properties? A:

- HOMO-LUMO analysis : Predicts reactivity (e.g., HOMO localized on thienyl group, favoring electrophilic substitution) .

- MD simulations (NAMD/GROMACS) : Models solvation effects on conformation over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.